molecular formula C4H6ClN3O2 B1390766 [1,2,4]Triazol-1-yl-acetic acid hydrochloride CAS No. 113534-57-9

[1,2,4]Triazol-1-yl-acetic acid hydrochloride

Cat. No. B1390766
M. Wt: 163.56 g/mol
InChI Key: BYWALPXCJDSEDI-UHFFFAOYSA-N
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Description

“[1,2,4]Triazol-1-yl-acetic acid hydrochloride” is a chemical compound with the CAS Number: 113534-57-9 and a linear formula of C4H6ClN3O2 . It is a heterocyclic compound, which means it is a cyclic compound with atoms of at least two different elements as members of its ring .


Synthesis Analysis

A novel, metal-free process for the synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported . This process features an efficient condensation for the triazole build-up under flow conditions .


Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazol-1-yl-acetic acid hydrochloride” is represented by the InChI Code: 1S/C4H5N3O2.ClH/c8-4(9)1-7-3-5-2-6-7;/h2-3H,1H2,(H,8,9);1H . The molecular weight of the compound is 163.56 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,2,4]Triazol-1-yl-acetic acid hydrochloride” include a molecular weight of 163.56 . More specific physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Synthesis and Physical-Chemical Properties

  • Esters Synthesis and Toxicity Analysis : Esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, including derivatives of [1,2,4]Triazol-1-yl-acetic acid hydrochloride, were synthesized and analyzed for their acute toxicity. These compounds are practically non-toxic and can exhibit various biological activities like analgesic and antimicrobial effects (Salionov, 2015).
  • Efficient and Sustainable Synthesis : A novel metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid was developed, showing high yields and safety in a flow reactor. This method presents an environmentally benign approach for the synthesis of differentially functionalized 1,2,4-triazoles (Tortoioli et al., 2020).

Biological Activities and Applications

  • Antimicrobial and Analgesic Properties : Synthesis of derivatives of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid showed significant anti-inflammatory and analgesic activities, indicating potential pharmaceutical applications (Hunashal et al., 2014).
  • Synthesis for Drug Development : Salts of 2-(5-((theophylline-7'-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic acid were synthesized, emphasizing the importance of 1,2,4-triazole derivatives in creating effective and low-toxic medical drugs (Gotsulya, 2016).
  • Engineering Nanomaterials : A study demonstrated the engineering of three-dimensional chains of porous nanoballs from 1,2,4-triazole-carboxylate, indicating the potential use of [1,2,4]Triazol-1-yl-acetic acid hydrochloride in nanotechnology and materials science (Naik et al., 2010).

Additional Applications

  • Synthesis for Antimicrobial Agents : New derivatives of 1,2,4-triazole were synthesized, showing potential as novel antimicrobial agents, indicating the broad scope of applications in medicine and agriculture (Kaplancikli et al., 2008).

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.ClH/c8-4(9)1-7-3-5-2-6-7;/h2-3H,1H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWALPXCJDSEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904695
Record name 1H-1,2,4-Triazole-1-acetic acid, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazol-1-yl-acetic acid hydrochloride

CAS RN

113534-57-9
Record name 1H-1,2,4-Triazole-1-acetic acid, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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